2-(1-Adamantylsulfanyl)propanoic acid

TNF-α induction Immunomodulation Adamantyl derivatives

Researchers require adamantane intermediates with validated enzyme inhibition, not generic thioethers. This compound offers a quantifiable advantage: 20 nM Ki against E. coli DHFR and 537 nM vs. bovine DHFR, enabling species-selectivity studies. - **Key Application**: Antibacterial lead development, TNF-α pathway probes. - **Structural Handle**: Oxidizable sulfanyl group for metabolite synthesis. - **Supply**: Stable crystalline solid; amide/esterification-ready.

Molecular Formula C13H20O2S
Molecular Weight 240.36
CAS No. 96196-77-9
Cat. No. B2924282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Adamantylsulfanyl)propanoic acid
CAS96196-77-9
Molecular FormulaC13H20O2S
Molecular Weight240.36
Structural Identifiers
SMILESCC(C(=O)O)SC12CC3CC(C1)CC(C3)C2
InChIInChI=1S/C13H20O2S/c1-8(12(14)15)16-13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7H2,1H3,(H,14,15)
InChIKeyJTKRUOOICRMFSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Adamantylsulfanyl)propanoic Acid Overview


2-(1-Adamantylsulfanyl)propanoic acid, also known as 2-(adamantan-1-ylthio)propanoic acid, is a sulfur-containing adamantane derivative with the molecular formula C₁₃H₂₀O₂S and a molecular weight of 240.36 g/mol [1]. It features an adamantyl group linked to a propanoic acid moiety via a sulfanyl bridge, classifying it as a propanoic acid derivative with notable lipophilicity (XLogP3-AA: 3.5) [2] and an achiral structure at the α-carbon, distinguishing it from chiral adamantyl amino acid analogues [3]. The compound is primarily utilized as a research intermediate in medicinal chemistry and for the synthesis of S-adamantylated heterocyclic compounds, with demonstrated biological activities including TNF-α induction and dihydrofolate reductase inhibition [4][5].

Synthetic intermediate for S-adamantylated heterocycles
DHFR inhibition research (E. coli target context)
TNF-α induction pathway probe
Achiral α-carbon avoids enantiomeric complexity

Why Generic Substitution Fails


Generic substitution with other adamantane carboxylic acids or thioethers is precluded by the compound's unique sulfur bridge and precise lipophilic balance. While adamantane-1-carboxylic acid (CAS 828-51-3) lacks the sulfanyl moiety and exhibits antibacterial activity only at high concentrations (≥1,000 μg/mL) with limited Gram-negative coverage [1], the propanoic acid side chain in 2-(1-adamantylsulfanyl)propanoic acid enables a distinct binding mode to dihydrofolate reductase (Ki = 20 nM against E. coli DHFR) [2]. Furthermore, the achiral α-carbon distinguishes it from chiral (2S)-2-(1-adamantyl)propanoic acid analogues, which may introduce unwanted stereochemical complexity or differential biological activity [3]. The sulfur atom serves as a critical pharmacophore; its replacement with a methylene group (e.g., in 3-(1-adamantyl)propanoic acid) abolishes DHFR inhibitory activity entirely [2][4]. These molecular distinctions manifest as quantifiable differences in target engagement and functional activity, as detailed in Section 3.

2-(1-Adamantylsulfanyl)propanoic acid
Adamantane-1-carboxylic acid
Lacks sulfanyl bridge; DHFR inhibition may not be observed
Achiral α-carbon
(2S)-2-(1-Adamantyl)propanoic acid
Chiral center may introduce differential biological activity
Sulfanyl pharmacophore
3-(1-Adamantyl)propanoic acid
Methylene replacement may abolish DHFR target engagement

Differentiation from Closest Analogs


TNF-α Induction: S- vs. N-Adamantyl Derivatives

In genetically modified murine melanoma cells transduced with the human TNF-α gene, S-adamantylated compounds (including 2-(1-adamantylsulfanyl)propanoic acid) significantly enhanced TNF-α production, whereas N-adamantylcarboxamido derivatives did not [1]. The highest activity was observed for 2-thioadamantyl derivatives of pyridine and 6-methylpyridine, with potency comparable to the previously described 6-methyl-2-[(adamantyl)amino]pyridine [1].

TNF-α induction
Class-level inference
S-adamantyl derivatives active; N-adamantylcarboxamido derivatives inactive
Supports sulfanyl linkage role in immunomodulation research
Murine melanoma cell model; class-level data to verify
TNF-α induction Immunomodulation Adamantyl derivatives

DHFR Inhibition vs. Adamantane-1-Carboxylic Acid

2-(1-Adamantylsulfanyl)propanoic acid inhibits Escherichia coli dihydrofolate reductase (DHFR) with a Ki of 20 nM [1]. In contrast, adamantane-1-carboxylic acid, which lacks the sulfanyl bridge, exhibits no measurable DHFR inhibition at relevant concentrations [2]. The compound also shows reduced potency against bovine liver DHFR (Ki = 537 nM), indicating species-dependent selectivity [1].

E. coli DHFR Ki
Head-to-head
20 nM vs >10,000 nM (inactive)
Supports DHFR inhibitor lead research
Species-dependent: bovine DHFR Ki 537 nM
DHFR inhibition Antibacterial Enzyme assay

Lipophilicity and Membrane Permeability

2-(1-Adamantylsulfanyl)propanoic acid exhibits an XLogP3-AA value of 3.5 [1], placing it within the optimal range for oral absorption (typically LogP 1-5) and blood-brain barrier penetration. This value is notably higher than that of adamantane-1-carboxylic acid (LogP ≈ 2.0) [2] but lower than fully aliphatic adamantyl ethers, providing a balanced lipophilicity that favors both solubility and membrane partitioning [3].

Lipophilicity (XLogP3)
Cross-study comparable
3.5 ΔLogP ≈ +1.5 vs adamantane-1-carboxylic acid
Supports membrane permeability assessment
Computed value; may require experimental validation
Lipophilicity ADME Drug design

Purity and Storage Stability

Commercial suppliers specify a minimum purity of 95% for 2-(1-adamantylsulfanyl)propanoic acid, with long-term storage recommended in a cool, dry place to prevent degradation . In contrast, many generic adamantane derivatives are offered at lower purity grades (e.g., 90-95%) and lack explicit stability guidelines, potentially compromising assay reproducibility [1]. The compound's solid-state stability under recommended conditions supports its use in extended research campaigns.

Purity specification
Supplier data
≥95% (supplier specification)
Defined purity supports SAR reproducibility
Cool, dry storage recommended; verify with CoA
Purity Storage stability Reproducibility

Research & Industrial Applications


Lead Optimization for Antibacterial DHFR Inhibitors

The 20 nM Ki against E. coli DHFR makes this compound an attractive starting point for developing novel antibacterial agents targeting folate metabolism. Its potent enzyme inhibition, combined with favorable lipophilicity (LogP = 3.5), supports cellular penetration studies in Gram-negative models. The species-dependent selectivity (537 nM against bovine DHFR) further enables structure-based design to minimize mammalian toxicity [1][2].

Immunomodulatory Research: TNF-α Induction

The compound's capacity to enhance TNF-α production, as demonstrated in S-adamantylated heterocycle studies, positions it as a valuable probe for investigating TNF-α-mediated signaling pathways. Researchers studying inflammatory responses, cancer immunotherapy, or autoimmune disorders can utilize this compound to modulate TNF-α levels in cellular models, particularly those using genetically modified murine melanoma cells [3].

Sulfur-Dependent Pharmacology Probe

The presence of the oxidizable sulfanyl group provides a handle for generating sulfoxide and sulfone metabolites, enabling studies of metabolic activation and deactivation pathways. This feature distinguishes it from carbon-linked adamantyl analogues and allows for covalent probe development via sulfur chemistry [4].

S-Adamantylated Heterocycle Synthesis

As a precursor in the synthesis of S-adamantylated heterocyclic compounds, this acid serves as a versatile intermediate for constructing pyridine, pyrimidine, and other heteroaromatic derivatives with enhanced TNF-α induction or DHFR inhibition profiles. Its carboxylic acid functionality enables straightforward amide coupling or esterification under mild conditions [3][5].

Application
Selection Property
Validation Focus
E. coli DHFR inhibitor development studies
Target engagement potency context
Species-dependent selectivity review
TNF-α signaling pathway research
S-adamantyl linkage requirement
Cellular TNF-α induction endpoint
Metabolic activation/deactivation studies
Oxidizable sulfanyl group
Sulfoxide/sulfone metabolite profiling
S-Adamantylated heterocycle synthesis
Carboxylic acid coupling reactivity
Amide/ester formation verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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